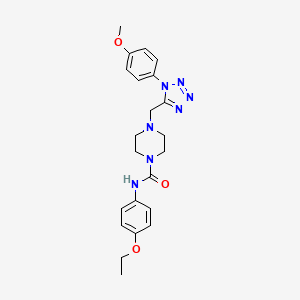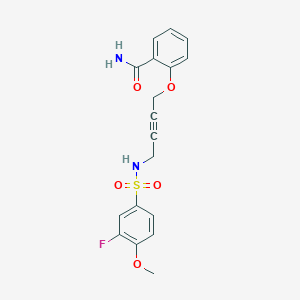
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound 13, is a small molecule inhibitor that has been developed for cancer therapy. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a potential candidate for further research.
Aplicaciones Científicas De Investigación
Novel Pharmacological Agents
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide and related compounds have been extensively studied for their potential as novel pharmacological agents. Notably, compounds possessing the benzenesulfonamide moiety, similar to the structural framework of the given compound, have demonstrated significant bioactivities, including inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play critical roles in various physiological and pathological processes, making their inhibitors valuable for therapeutic applications. For instance, the design of benzenesulfonamide derivatives has led to potent inhibitors against human carbonic anhydrase I and II isoenzymes, showcasing nanomolar inhibitory potential which highlights their relevance in medicinal chemistry for addressing conditions such as glaucoma, edema, and certain neurological disorders (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Diagnostic Imaging Applications
Furthermore, the fluorine-substituted benzamide analogs, akin to the core structure of the compound , have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds target specific receptors such as the sigma-2 receptor, highlighting their utility in diagnosing and monitoring the progression of solid tumors. Through biodistribution studies, fluorine-18-labeled compounds demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios, underscoring their potential as diagnostic tools in oncology (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Allosteric Modulation of Receptors
Additionally, derivatives containing sulfonamido and benzamide groups have shown efficacy as allosteric modulators of receptors, such as the CC-chemokine receptor 4 (CCR4). This modulation has implications for treating diseases like asthma and certain cancers by inhibiting the receptor's function, which plays a role in immune response and tumor progression. Such research signifies the therapeutic potential of these compounds in modulating disease pathways through receptor interaction (Procopiou, Barrett, Barton, Begg, Clapham, Copley, Ford, Graves, Hall, Hancock, Hill, Hobbs, Hodgson, Jumeaux, Lacroix, Miah, Morriss, Needham, Sheriff, Slack, Smith, Sollis, & Staton, 2013).
Insights into Molecular Structure and Reactivity
Theoretical studies have explored the molecular structure and gas-phase acidity of sulfonamides, providing insights into their reactivity and interactions with biological molecules. Such investigations contribute to understanding the fundamental properties that underpin the biological activities of sulfonamide and benzamide derivatives, aiding in the rational design of new therapeutic agents (Remko, 2003).
Propiedades
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-17-9-8-13(12-15(17)19)27(23,24)21-10-4-5-11-26-16-7-3-2-6-14(16)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGZDOCUIZLORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

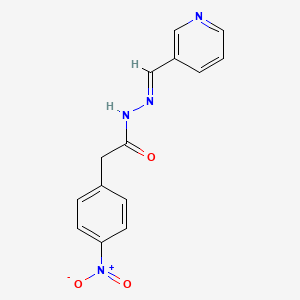
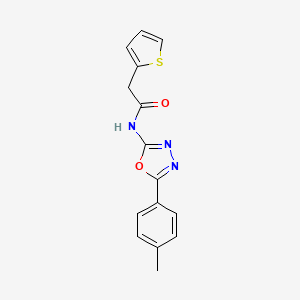
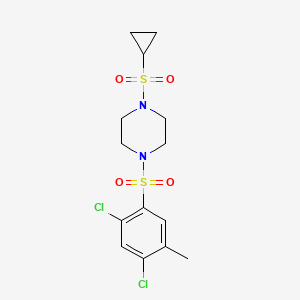
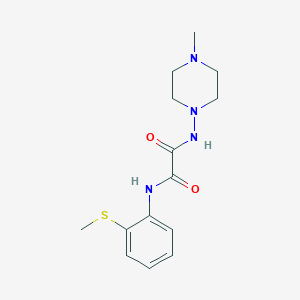
![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

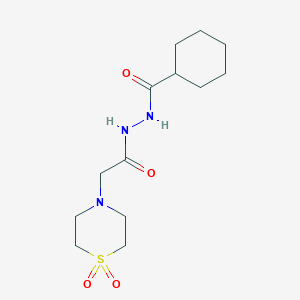
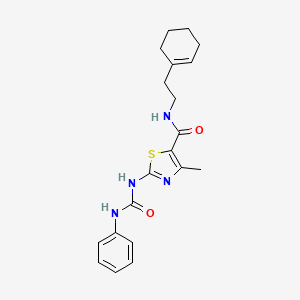
![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)
![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)
